molecular formula C9H8N2OS B1274217 2-Amino-5-phenyl-1,3-thiazol-4-ol CAS No. 98879-58-4

2-Amino-5-phenyl-1,3-thiazol-4-ol

Cat. No. B1274217
CAS RN: 98879-58-4
M. Wt: 192.24 g/mol
InChI Key: NLOMNHLWRPCJGO-UHFFFAOYSA-N
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Description

“2-Amino-5-phenyl-1,3-thiazol-4-ol” is a compound used for proteomics research . It has a molecular formula of C9H8N2OS and a molecular weight of 192.24 .


Synthesis Analysis

The synthesis of “2-Amino-5-phenyl-1,3-thiazol-4-ol” involves condensation with benzaldehyde (SPT), 4-nitrobenzaldehyde (SNT), 4-methoxybenzaldehyde (SMT), 2-hydroxybenzaldehyde (SSTH) or 2-hydroxyacetophenone to afford Schiff’s bases . Another strategy involves the use of secondary cyclic amines building blocks in sulfur/nitrogen displacement reaction and the use of various 2-thioxo-1,3-thiazolidin-4-ones as starting platforms in Knoevenagel condensation .


Molecular Structure Analysis

The thiazole ring in “2-Amino-5-phenyl-1,3-thiazol-4-ol” consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Its molecular geometry and vibrational frequencies have been evaluated using the Hartree-Fock and density functional method (B3LYP) .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . A mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes can be used for chemical reactions .


Physical And Chemical Properties Analysis

“2-Amino-5-phenyl-1,3-thiazol-4-ol” has been reported to inhibit the corrosion of mild steel in 0.5M H2SO4 and 1.0M HCl . Its IR (KBr, cm −1) is 3087 (C–H aromatic), 2963, 2893 (C–H), 1706 (C=O), 1617 (C=C); 1 H-NMR (CDCl 3)δ: 2.49 (s, 3H, CH 3), 6.70–6.73 (d, 2H, J =\u20098 Hz, Ar–H), 7.99–8.00 (d, 2H, J =\u20098 Hz, Ar–H),8.01–8.03 (d, 2H, J =\u20098 Hz, Ar–H), 8.17–8.19 (d, 2H, J =\u20098 Hz, Ar–H); 13 C-NMR (100 MHz) (DMSO- d 6) δ: 26.2,117.4,125.9, 129.6, 130.1, 131.5, 33.3, 134.6, 165.4, 196.3 .

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives have been recognized for their antioxidant properties. They can neutralize free radicals, which are unstable molecules that can cause cellular damage. The antioxidant activity of thiazole compounds is particularly useful in the development of new therapeutic agents for diseases where oxidative stress plays a role, such as neurodegenerative disorders .

Antimicrobial and Antifungal Applications

The structural motif of thiazole is found in many antimicrobial and antifungal agents. For instance, sulfathiazole is a well-known antimicrobial drug. The incorporation of the thiazole ring into new compounds could lead to the development of novel drugs with enhanced efficacy against resistant strains of bacteria and fungi .

Antiviral Applications

Thiazole derivatives have shown potential as antiviral agents. Their ability to interfere with viral replication makes them candidates for the treatment of viral infections, including HIV. The exploration of 2-Amino-5-phenyl-1,3-thiazol-4-ol in this context could yield new antiviral medications .

Antitumor and Cytotoxic Applications

Some thiazole derivatives have demonstrated potent effects on human tumor cell lines, indicating their potential as antitumor or cytotoxic agents. Research into the specific activities of 2-Amino-5-phenyl-1,3-thiazol-4-ol could contribute to the development of new cancer therapies .

Neuroprotective Applications

Thiazole compounds have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The ability to protect neurons from damage or degeneration is a valuable property in the search for treatments for conditions like Alzheimer’s disease .

Anti-Inflammatory Applications

The anti-inflammatory properties of thiazole derivatives make them suitable for the development of new anti-inflammatory drugs. These compounds can potentially be used to treat chronic inflammatory diseases without the side effects associated with current medications .

Antidiabetic Applications

Thiazole derivatives have been studied for their potential antidiabetic effects. By influencing the metabolic pathways related to diabetes, these compounds could lead to new treatments that help manage blood sugar levels more effectively .

Hepatoprotective Applications

The hepatoprotective activity of thiazole derivatives suggests they could be used to develop drugs that protect the liver from damage caused by toxins, drugs, or diseases. This application is particularly relevant given the increasing prevalence of liver diseases worldwide .

Future Directions

The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drug . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects is more desirable . The “2-Amino-5-phenyl-1,3-thiazol-4-ol” scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

properties

IUPAC Name

2-amino-5-phenyl-1,3-thiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOMNHLWRPCJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388797
Record name 2-amino-5-phenyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-phenyl-1,3-thiazol-4-ol

CAS RN

98879-58-4
Record name 2-amino-5-phenyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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